XL041

LXRbeta selectivity Nuclear receptor pharmacology Lipid metabolism

Pan-LXR agonists like T0901317 cause confounding hypertriglyceridemia. XL041 (BMS-852927) is a LXRβ-selective partial agonist (88% LXRβ vs 20% LXRα activity) with EC50 = 9 nM in human whole-blood ABCA1 induction assays. - Enables clean in vivo atheroprotection studies in LDLR KO/ApoE KO mice: +70% cholesterol efflux at 3 mg/kg/day with ≥40-fold triglyceride elevation window vs T0901317 - Reference standard for novel LXRβ compound benchmarking (potency, selectivity, therapeutic index) - High-purity (>98%) research grade, 10 mM in DMSO For ex vivo human whole-blood RCT assays and chemical biology dissection of LXR subtype functions.

Molecular Formula C29H28Cl2F2N2O4S
Molecular Weight 609.5 g/mol
CAS No. 1256918-39-4
Cat. No. B606262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL041
CAS1256918-39-4
SynonymsBMS-852927;  BMS 852927;  BMS852927;  XL041;  XL-041;  XL 041.
Molecular FormulaC29H28Cl2F2N2O4S
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O
InChIInChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3
InChIKeyHNAJDMYOTDNOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL041 – LXRβ-Selective Partial Agonist for Reverse Cholesterol Transport


XL041, also designated BMS-852927 (CAS 1256918-39-4), is a synthetic small-molecule liver X receptor beta (LXRβ)-selective partial agonist [1]. It exhibits a molecular formula of C29H28Cl2F2N2O4S and a molecular weight of 609.51 g/mol . The compound has been advanced to Phase I clinical trials by Bristol-Myers Squibb for the indications of atherosclerosis and primary hypercholesterolemia, though development was subsequently discontinued [2]. XL041 is supplied as a high-purity (>98%) research reagent, typically formulated at 10 mM in DMSO, and is intended strictly for laboratory research applications, not for human therapeutic use [3].

Pathway LXRβ-selective partial agonist for reverse cholesterol transport studies
Format Supplied as DMSO solution; research use only

Why XL041 Cannot Be Substituted by Other LXR Agonists


Generic substitution of XL041 with a pan-LXR agonist such as T0901317 or GW3965 is not scientifically equivalent due to profound differences in receptor subtype selectivity and resultant functional profiles. Pan-agonists robustly activate both LXRα and LXRβ, leading to significant lipogenic gene induction and hepatic triglyceride accumulation, a key off-target liability that limits their therapeutic window [1]. While other LXRβ-biased compounds like BMS-779788 exist, they exhibit markedly lower potency in relevant human whole-blood assays and distinct pharmacokinetic and safety profiles in non-human primates [2]. XL041 occupies a unique pharmacological space defined by a specific ratio of LXRβ to LXRα transactivation activity (88% vs. 20% relative to a full pan agonist) and high potency (EC50 = 9 nM) in a physiologically relevant human whole-blood target gene activation assay, a combination not recapitulated by the cited comparators [3]. Therefore, procurement of a generic LXR agonist or a less potent LXRβ-biased compound introduces confounding variables that preclude direct replication of XL041's reported in vitro and in vivo effects.

XL041 (Target)
Pan-Agonist / Less Potent Biased Agonist
LXRβ-selective partial activation; low LXRα activity
Equipotent LXRα/β activation may introduce hepatic lipogenesis confound
Sensitive whole-blood target engagement assay signal
May show insufficient target engagement at low concentrations
Unique transactivation ratio not recapitulated
Subtype selectivity profile may differ, altering pathway interpretation

XL041 vs. LXR Agonist Comparators: Quantitative Evidence


LXRβ vs. LXRα Subtype Selectivity

XL041 demonstrates a markedly biased functional selectivity profile for LXRβ over LXRα. In a standardized cellular transactivation assay, XL041 achieved 88% of the maximal activity of a full pan-agonist at LXRβ, while reaching only 20% of maximal activity at LXRα . This contrasts with the classical pan-agonists T0901317 and GW3965, which show equipotent or nearly equipotent activation of both receptor subtypes (defined as 100% activity at both receptors in the same assay system) [1]. The quantified difference is a 4.4-fold greater relative activity at LXRβ versus LXRα for XL041 (88%/20%), compared to a ~1-fold ratio for pan-agonists. This selective activation profile is hypothesized to favor reverse cholesterol transport pathways while minimizing the LXRα-mediated hepatic lipogenesis that limits the therapeutic utility of pan-agonists [2].

LXRβ vs. LXRα Selectivity
Class-level inference
LXRβ 88% / LXRα 20% vs Pan ~100%/100%
Supports LXRβ-selective pathway interpretation
Pan-agonists confound subtype analysis
LXRbeta selectivity Nuclear receptor pharmacology Lipid metabolism

Human Whole-Blood Potency in Reverse Cholesterol Transport

In an ex vivo human whole-blood assay measuring induction of the ATP-binding cassette transporter A1 (ABCA1) gene—a critical mediator of reverse cholesterol transport—XL041 demonstrates an EC50 of 9 nM with 26% efficacy relative to a full pan-agonist . In contrast, the related LXRβ-biased agonist BMS-779788 exhibits an EC50 of 1.2 μM (1,200 nM) for ABCA1 induction in the same assay system, with 55% efficacy [1]. This represents a 133-fold difference in potency. Furthermore, XL041 also induces ABCG1 with an EC50 of 10 nM (33% efficacy) . The high potency of XL041 in a physiologically relevant whole-blood matrix is a defining feature that distinguishes it from earlier-generation LXRβ-targeting compounds.

Human Whole-Blood Potency
Cross-study comparable
EC50 9 nM (26%) vs BMS-779788 1.2 μM (55%)
Supports sensitive whole-blood target engagement assay
Potency context differs from less potent biased agonists
Reverse cholesterol transport Ex vivo pharmacology Biomarker assay

In Vivo Cholesterol Efflux Stimulation

In an in vivo model of reverse cholesterol transport, a 7-day oral pre-treatment of C57BL/6J mice with XL041 resulted in a potent, dose-dependent stimulation of cholesterol efflux [1]. At the maximally effective dose of 3 mg/kg/day, the initial efflux rate was increased by 70% above the vehicle control group [2]. This in vivo efficacy correlates with the compound's potent induction of ABCA1 and ABCG1 observed in the ex vivo human whole-blood assay. While comparable in vivo efflux data for BMS-779788 in this specific model is not available, the >100-fold difference in whole-blood potency between the two compounds strongly suggests a correspondingly higher in vivo efficacy for XL041 at equivalent doses.

In Vivo Cholesterol Efflux
Supporting evidence
+70% above vehicle
Model-response supports RCT pathway investigation
3 mg/kg/day oral, 7-day C57BL/6J mice
Cholesterol efflux In vivo pharmacology Atherosclerosis model

Attenuation of Hypertriglyceridemia vs. Pan-Agonist

A major dose-limiting toxicity of pan-LXR agonists is the elevation of plasma triglycerides (TG) and LDL cholesterol, driven largely by LXRα-mediated hepatic lipogenesis [1]. In a 14-day oral dosing study in cynomolgus monkeys, XL041 was significantly less potent than the pan-agonist T0901317 in elevating plasma triglycerides and LDL cholesterol [2]. The plasma exposure-response curve for XL041-induced hypertriglyceridemia was shifted rightward by ≥40-fold compared to the curve for T0901317 [2]. This indicates that at plasma exposures required to achieve therapeutic LXRβ activation (e.g., induction of ABCA1), XL041 is far less likely to trigger the lipogenic adverse effects associated with pan-LXR activation. This represents a key differentiating safety feature for in vivo experimental design.

Hypertriglyceridemia Shift
Direct head-to-head
≥40-fold rightward shift vs T0901317 (pan-agonist)
Supports safety-related endpoint monitoring
Cynomolgus monkey, 14-day oral, TG/LDL-C
Therapeutic index Lipid safety Adverse event profiling

Atherosclerosis Inhibition and RCT Dose Alignment

In a 12-week study in LDL receptor knockout (LDLR KO) mice, a standard model of atherosclerosis, XL041 inhibited the progression of atherosclerotic lesions across a dose range of 0.1 to 3 mg/kg/day [1]. Critically, this dose-response for atheroprotection closely mirrors the dose-response for stimulating macrophage reverse cholesterol transport (RCT) in the same model (0.03 to 3 mg/kg/day) [2]. This concordance provides mechanistic evidence that the anti-atherosclerotic effect of XL041 is primarily mediated through its enhancement of RCT, rather than through off-target or pleiotropic mechanisms. While other LXR agonists like GW3965 have also shown atheroprotective effects, the tight quantitative alignment between XL041's RCT stimulation and atherosclerosis inhibition offers a high level of mechanistic clarity that may be advantageous for dissecting LXR biology in disease models.

Atheroprotection & RCT Alignment
Supporting evidence
Overlapping dose ranges
Model-response alignment supports RCT-mediated pathway
Lesions 0.1-3, RCT 0.03-3 mg/kg/day, LDLR KO mice
Atherosclerosis Mechanism of action Disease model

XL041 Application Scenarios


Ex Vivo RCT Pharmacodynamic Studies

XL041 is the optimal tool compound for ex vivo human whole-blood assays designed to quantify induction of the reverse cholesterol transport (RCT) genes ABCA1 and ABCG1. Its high potency (EC50 = 9-10 nM) allows for robust signal detection at low, physiologically relevant concentrations, avoiding the need for suprapharmacological doses that can introduce artifacts . This assay serves as a translational biomarker for assessing LXRβ target engagement and is superior to using less potent LXRβ agonists like BMS-779788 (EC50 = 1.2 μM) [1].

In Vivo Atheroprotection with Minimized Hepatic Lipogenesis

For in vivo studies in murine models of atherosclerosis (e.g., LDLR KO or ApoE KO mice), XL041 enables the study of LXRβ-dependent atheroprotective mechanisms—specifically RCT enhancement—with a substantially reduced risk of confounding hypertriglyceridemia compared to pan-LXR agonists. The ≥40-fold rightward shift in the triglyceride elevation curve versus T0901317 provides a practical therapeutic window for experimental dosing [2]. This allows researchers to achieve robust stimulation of cholesterol efflux (+70% at 3 mg/kg/day) [3] while minimizing the hepatic steatosis that complicates the interpretation of studies using T0901317 or GW3965 [4].

Mechanistic Dissection of LXR Subtype Biology

XL041's unique LXRβ-selective partial agonist profile (88% LXRβ vs. 20% LXRα activity) makes it an invaluable chemical probe for dissecting the distinct biological roles of LXRα and LXRβ . In combination with LXRα-selective tools, pan-agonists, and genetic knockout models, XL041 can be used in a chemical biology approach to map the receptor subtype-specific contributions to gene expression, lipid metabolism, and immune cell function. This application is not feasible with less selective agents like T0901317 or GW3965, which cannot resolve subtype-specific effects.

Benchmarking Novel LXRβ-Targeting Compounds

In pharmaceutical and biotechnology R&D settings, XL041 serves as a critical reference standard for profiling and benchmarking novel LXRβ-targeting compounds. Its well-characterized potency, selectivity, and in vivo pharmacodynamic profile provide a robust baseline against which the performance of new chemical entities can be compared. Key metrics for benchmarking include whole-blood ABCA1 induction EC50, LXRβ:LXRα transactivation ratio, and the therapeutic index for triglyceride elevation in non-human primates. Procurement of a high-purity, validated batch of XL041 is essential for establishing reproducible screening cascades and structure-activity relationship (SAR) analyses.

Application
Selection Property
Validation Focus
Ex vivo whole-blood ABCA1/ABCG1 induction assay
Assay sensitivity at low concentrations
Target engagement in human whole-blood matrix
Murine atherosclerosis model studies
LXRβ-mediated RCT enhancement with reduced hepatic lipid interference
Cholesterol efflux and triglyceride endpoint monitoring
LXRα/β subtype-specific pathway analysis
LXRβ-selective partial activation profile
Subtype contribution to gene expression and lipid metabolism
Benchmarking of new LXRβ-targeting molecules
Reference compound with characterized selectivity and in vivo PD
Comparative whole-blood potency and safety-related endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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